Hydrogen Bond Donor Count: 3-Amino Derivative versus 3-Hydroxy Analog
The target compound possesses two hydrogen bond donors (one from the primary amine NH2 on azetidine), while the 3-hydroxy analog (CAS 1284787-35-4) possesses only one hydrogen bond donor (the hydroxyl group). This increase in HBD count from 1 to 2 alters the compound's compliance with Lipinski's Rule of 5, potentially affecting membrane permeability and oral bioavailability predictions. The 3-amino group also introduces a basic center (estimated pKa ~8–10 for the primary amine) absent in the neutral hydroxyl analog, enabling pH-dependent solubility and ionization-state switching that is not available with the 3-hydroxy comparator .
| Evidence Dimension | Hydrogen Bond Donor (HBD) Count |
|---|---|
| Target Compound Data | 2 HBD (primary amine NH2 on azetidine + none on quinoxaline; methanone carbonyl does not donate) |
| Comparator Or Baseline | 1-(Quinoxaline-2-carbonyl)azetidin-3-ol (CAS 1284787-35-4): 1 HBD (hydroxyl group) |
| Quantified Difference | ΔHBD = +1 (100% increase). Molecular formula differs: C12H12N4O (target) vs C12H11N3O2 (3-hydroxy analog). Molecular weight: 228.25 vs 229.23 g/mol. |
| Conditions | Structural analysis based on chemical structure inspection; hydrogen bond donor count per standard medicinal chemistry definitions (Lipinski rules). |
Why This Matters
For procurement decisions in drug discovery programs, the additional HBD and basic amine center of the target compound provide a distinct physicochemical profile that influences solubility, permeability, and target-binding pharmacophore requirements compared to the 3-hydroxy analog.
